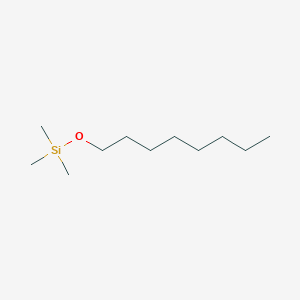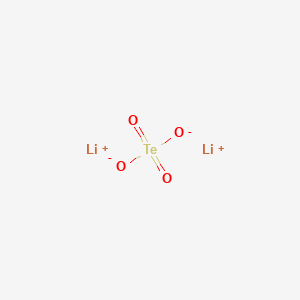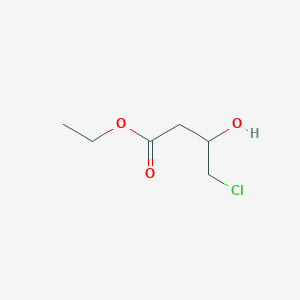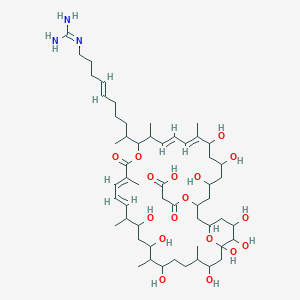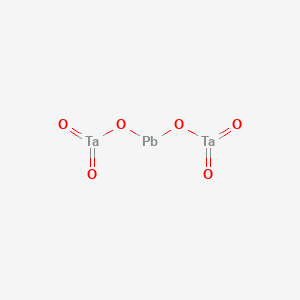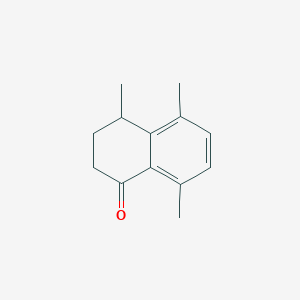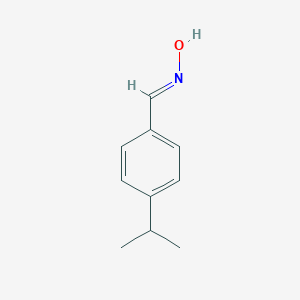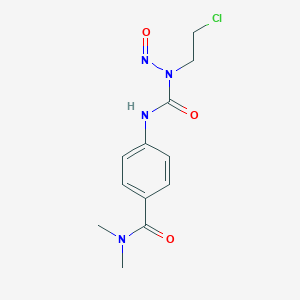
Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso- is a synthetic compound used in scientific research. It is a nitrogen-containing compound that has been shown to have various biochemical and physiological effects.
Mécanisme D'action
Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso- releases nitric oxide through a process called diazeniumdiolation. This process involves the reaction of the compound with water to form a nitric oxide molecule and a carbamate. The nitric oxide molecule can then interact with biological systems and produce various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso- has been shown to have various biochemical and physiological effects. It can induce vasodilation, inhibit platelet aggregation, and modulate the immune system. It has also been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso- has several advantages for lab experiments. It can release nitric oxide in a controlled manner, allowing researchers to study the effects of nitric oxide on biological systems. It is also stable and can be stored for long periods of time. However, it has some limitations, such as its toxicity and potential for off-target effects.
Orientations Futures
There are several future directions for research on urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso-. One direction is to investigate its potential for use in cancer therapy. It has been shown to have anti-tumor properties and could be used in combination with other therapies to enhance their effectiveness. Another direction is to study its effects on the immune system and its potential for use in treating inflammatory diseases. Additionally, researchers could explore its potential for use in cardiovascular disease and neurodegenerative diseases.
Méthodes De Synthèse
Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso- can be synthesized through a multistep process. The first step involves the reaction of p-(dimethylamino)benzaldehyde with chloroacetyl chloride to form 3-(chloroacetyl)-p-(dimethylamino)benzaldehyde. The second step involves the reaction of the previous compound with sodium nitrite to form 3-(nitroso)-p-(dimethylamino)benzaldehyde. The final step involves the reaction of the previous compound with urea to form urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso-.
Applications De Recherche Scientifique
Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso- has been used in scientific research to study the effects of nitric oxide on biological systems. Nitric oxide is a signaling molecule that plays a role in various physiological processes such as vasodilation, neurotransmission, and inflammation. Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso- is a nitric oxide donor that can release nitric oxide in a controlled manner, allowing researchers to study the effects of nitric oxide on biological systems.
Propriétés
Numéro CAS |
13909-28-9 |
|---|---|
Nom du produit |
Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso- |
Formule moléculaire |
C12H15ClN4O3 |
Poids moléculaire |
298.72 g/mol |
Nom IUPAC |
4-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C12H15ClN4O3/c1-16(2)11(18)9-3-5-10(6-4-9)14-12(19)17(15-20)8-7-13/h3-6H,7-8H2,1-2H3,(H,14,19) |
Clé InChI |
PZDRJSZTIYNYJZ-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)N(CCCl)N=O |
SMILES canonique |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)N(CCCl)N=O |
Autres numéros CAS |
13909-28-9 |
Synonymes |
1-(2-Chloroethyl)-3-[p-(dimethylcarbamoyl)phenyl]-3-nitrosourea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



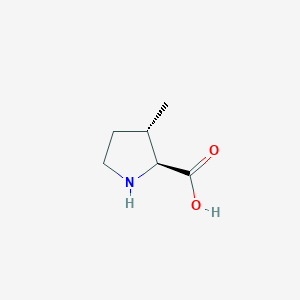
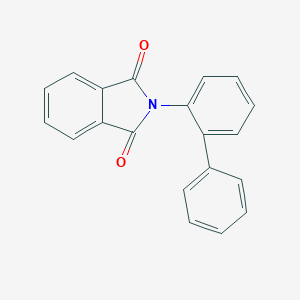
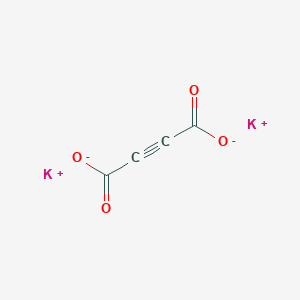
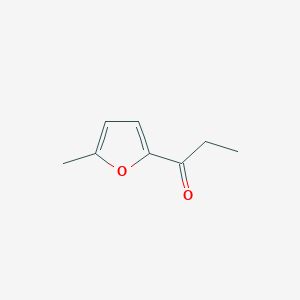
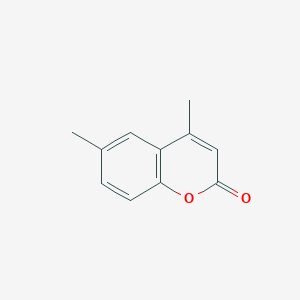
![2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine](/img/structure/B76540.png)
